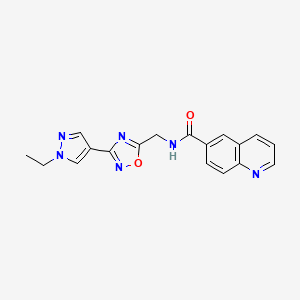
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide" is a complex organic molecule featuring diverse functional groups, including pyrazole, oxadiazole, and quinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Preparation of this compound typically involves multi-step synthesis routes. It starts with the formation of intermediate compounds such as 1-ethyl-1H-pyrazol-4-yl, 1,2,4-oxadiazole, and quinoline derivatives, which are then chemically combined using reagents and catalysts under specific conditions. Specific details about the synthetic route might include temperature controls, solvents used, reaction times, and purification methods.
Industrial Production Methods
For industrial-scale production, methods such as continuous flow chemistry and automated synthesis might be employed. These methods ensure the compound is produced in a controlled environment, maintaining consistency in quality and yield. Efficiency and scalability are critical considerations in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce new functional groups or modify existing ones.
Reduction: The molecule can be reduced to alter its oxidation state, impacting its reactivity.
Substitution: Specific groups within the compound can be substituted with other atoms or molecules to create derivatives.
Common Reagents and Conditions
Reagents such as strong acids, bases, oxidizing agents, and reducing agents are commonly used. The conditions vary depending on the desired reaction but often include controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
Reaction conditions can yield various products, such as oxidized or reduced derivatives and substituted analogs. Each product's properties depend on the functional groups introduced or modified during the reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, the compound is studied for its unique properties and reactivity. It's used in the development of new chemical reactions and catalysts.
Biology
In biological research, the compound's interactions with enzymes and other biomolecules are explored. It can serve as a molecular probe for studying cellular processes.
Medicine
The compound has potential pharmaceutical applications. It may act as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In industrial applications, the compound can be used in material science, such as developing new polymers or coatings with unique properties.
Mécanisme D'action
The compound exerts its effects through specific molecular interactions. Its structure allows it to bind to particular targets, such as proteins or enzymes, modulating their activity. The pathways involved might include inhibiting or activating specific biochemical processes, which can be studied using various biochemical and biophysical techniques.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-5-carboxamide
Uniqueness
This compound's uniqueness lies in the specific arrangement and combination of its functional groups, which give it distinct properties and reactivity compared to similar compounds
This should give you a comprehensive overview of "N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide
Propriétés
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-2-24-11-14(9-21-24)17-22-16(26-23-17)10-20-18(25)13-5-6-15-12(8-13)4-3-7-19-15/h3-9,11H,2,10H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYPMYPHDRMHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
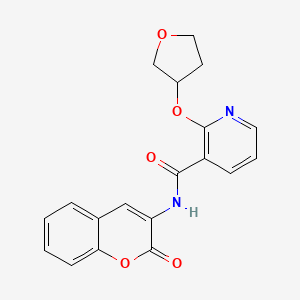
![(E)-N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2805089.png)
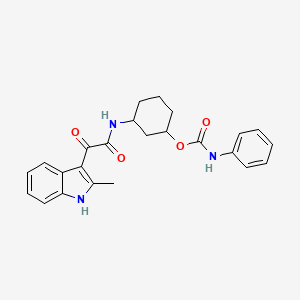
![N-(1-cyanocyclopentyl)-2-[4-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2805094.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2805096.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2805098.png)
![5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2805099.png)
![N-[cyano(oxolan-3-yl)methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B2805100.png)
![4-(dimethylsulfamoyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2805101.png)
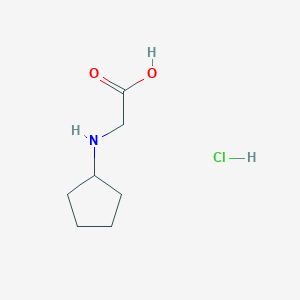
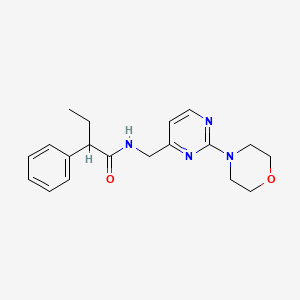
![11,13-dimethyl-6-(4-methylpiperazin-1-yl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2805107.png)
![3,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2805109.png)
